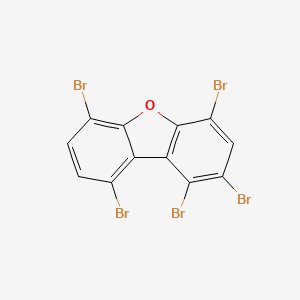![molecular formula C28H22N2O4 B12575118 2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid CAS No. 294890-34-9](/img/structure/B12575118.png)
2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid is a complex organic compound with a molecular formula of C28H22N2O4 This compound is characterized by its intricate structure, which includes multiple aromatic rings and amide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Diphenylacetyl Chloride: This is achieved by reacting diphenylacetic acid with thionyl chloride under reflux conditions.
Amination Reaction: The diphenylacetyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form the intermediate 4-[(Diphenylacetyl)amino]benzoic acid.
Coupling Reaction: The intermediate is further reacted with 2-aminobenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which 2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic rings and amide linkages facilitate strong binding interactions with proteins and other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 2-aminobenzoic acid share structural similarities.
Diphenylacetyl derivatives: Compounds such as diphenylacetic acid and its amides.
Uniqueness
2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid is unique due to its combination of diphenylacetyl and benzoic acid moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
294890-34-9 |
|---|---|
分子式 |
C28H22N2O4 |
分子量 |
450.5 g/mol |
IUPAC名 |
2-[[4-[(2,2-diphenylacetyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C28H22N2O4/c31-26(30-24-14-8-7-13-23(24)28(33)34)21-15-17-22(18-16-21)29-27(32)25(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-18,25H,(H,29,32)(H,30,31)(H,33,34) |
InChIキー |
SNUJNWNUJQTMPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


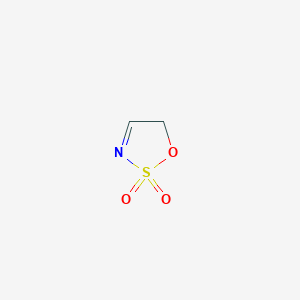
![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
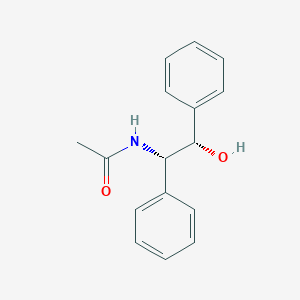
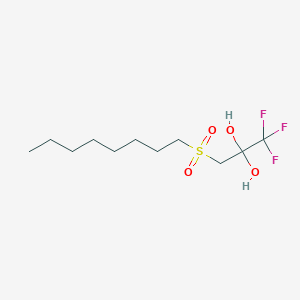
![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
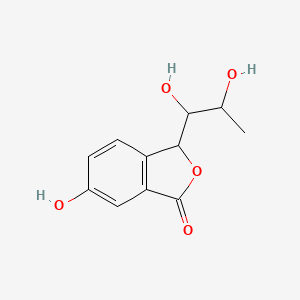
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)

![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)
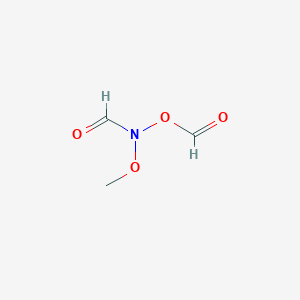
![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
